4,4'-Bis(hexyloxy)biphenyl

Descripción general

Descripción

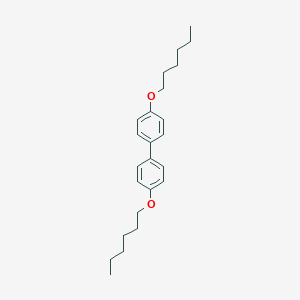

4,4'-Bis(hexyloxy)biphenyl (CAS: 142450-58-6), also known as 4,4’-Dihexyloxybiphenyl, is a biphenyl derivative substituted with hexyloxy (-O-C₆H₁₃) groups at the para positions of both phenyl rings . The hexyloxy substituents confer enhanced solubility in organic solvents and moderate thermal stability, making the compound useful in materials science and organic electronics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(hexyloxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4,4’-Dihydroxybiphenyl+2Hexyl BromideK2CO3,DMF4,4’-Bis(hexyloxy)biphenyl+2KBr

Industrial Production Methods

Industrial production methods for 4,4’-Bis(hexyloxy)biphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Bis(hexyloxy)biphenyl can undergo various chemical reactions, including:

Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.

Substitution: The hexyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 4,4’-bis(hexyloxy)benzaldehyde or 4,4’-bis(hexyloxy)benzoic acid.

Reduction: Formation of 4,4’-bis(hexyloxy)cyclohexane.

Substitution: Formation of various substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

Materials Science

4,4'-Bis(hexyloxy)biphenyl is primarily used as a mesogenic compound in the synthesis of liquid crystal polymers (LCPs) and polymer-dispersed liquid crystals (PDLCs). These materials are crucial for display technologies due to their ability to control light transmission and polarization.

- Liquid Crystal Displays (LCDs) : The compound contributes to the formation of smectic phases, which are essential for the performance of LCDs. Its alignment properties enable faster response times in displays.

Organic Electronics

This compound serves as a building block in the development of organic photovoltaic materials and organic light-emitting diodes (OLEDs).

- Photovoltaic Devices : Research indicates that incorporating this compound into organic solar cells can enhance their efficiency by improving charge transport properties.

- OLEDs : Its unique structure allows for efficient light emission and stability in OLED applications, making it suitable for next-generation display technologies .

Chemical Sensors

The compound's ability to form organized structures makes it valuable in developing chemical sensors.

- Sensor Development : Studies have shown that this compound can interact with various analytes, leading to measurable changes in sensor responses. This property is particularly useful in detecting environmental pollutants.

Biomedical Research

Emerging research highlights the potential use of this compound in drug delivery systems and bioactive materials.

- Drug Delivery Systems : The formation of hydrogels using this compound allows for controlled release of therapeutic agents. These hydrogels can respond to specific biological stimuli, enhancing their effectiveness in medical applications .

Case Study 1: Liquid Crystal Displays

A study demonstrated that incorporating this compound into LCD formulations significantly improved the response time and contrast ratio compared to traditional compounds. The findings indicated that the compound's mesogenic properties facilitated better molecular alignment under electric fields.

Case Study 2: Drug Delivery Systems

Research on hydrogel systems utilizing this compound showed effective encapsulation and release profiles for various drugs. The hydrogels exhibited responsiveness to enzymatic degradation, allowing for targeted drug delivery in cancer therapy .

Mecanismo De Acción

The mechanism of action of 4,4’-Bis(hexyloxy)biphenyl in its applications is primarily based on its ability to form liquid crystalline phases. The hexyloxy groups provide flexibility and enhance the compound’s ability to align in ordered structures. This alignment is crucial for its function in liquid crystal displays and other optoelectronic devices. The biphenyl core contributes to the rigidity and stability of the liquid crystalline phase.

Comparación Con Compuestos Similares

Substituent Effects on Physical and Chemical Properties

Table 1: Substituent Comparison of Biphenyl Derivatives

Key Observations:

- Solubility and Polarity: The hexyloxy groups in this compound improve solubility in non-polar solvents compared to polar substituents like methoxy (-OCH₃) or epoxypropoxy .

- Thermal Stability: Methoxymethyl-substituted analogs (e.g., 4,4'-Bis(methoxymethyl)-1,1'-biphenyl) exhibit lower melting points (~49–50°C) due to reduced crystallinity, whereas methyl or trifluoromethyl groups enhance rigidity .

- Reactivity: Compounds with epoxy () or acryloyloxy () groups enable crosslinking in polymers, unlike the inert hexyloxy chains.

Electronic and Optical Properties

- Electroluminescence: DPVBi (4,4’-bis(2,2’-diphenylvinyl)-1,1’-biphenyl, ) exhibits strong blue emission in OLEDs, with efficiency dependent on substituent conjugation. The hexyloxy groups in this compound lack π-conjugation, making them less suitable for emissive layers but useful as charge-transport layers .

- Charge Transport: QUPD (), a cross-linkable HTL material, outperforms alkyloxy-substituted biphenyls in hole mobility due to its carbazolyl and methoxy substituents.

Actividad Biológica

4,4'-Bis(hexyloxy)biphenyl (CAS No. 142450-58-6) is a biphenyl derivative characterized by the presence of two hexyloxy substituents at the para positions of the biphenyl structure. This compound has garnered interest in various fields, particularly in organic electronics and materials science. However, its biological activity has not been extensively studied, making it a subject of emerging research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its unique physical and chemical properties, including solubility and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of biphenyl derivatives with hexyloxy groups through various coupling reactions, such as Suzuki or Stille coupling. Recent studies have optimized these methods to enhance yield and purity.

1. Antioxidant Activity

Research indicates that biphenyl derivatives can exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, thus preventing damage to DNA, proteins, and lipids. The presence of alkoxy groups may enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.

2. Antimicrobial Properties

Some studies have explored the antimicrobial effects of similar biphenyl compounds. While specific data on this compound is scarce, related compounds have shown efficacy against various bacterial strains. This suggests that further investigation into its antimicrobial potential could be fruitful.

3. Photophysical Properties

The photophysical properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy may also have implications for biological sensing applications.

Case Study 1: Antioxidant Activity

A study conducted on related biphenyl derivatives demonstrated that these compounds could scavenge free radicals effectively. The antioxidant activity was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, revealing that modifications in the alkoxy chain length significantly influenced their efficacy.

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Related Biphenyl Derivative | 25 |

Case Study 2: Antimicrobial Testing

In vitro tests on similar biphenyl compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Compound | Escherichia coli | TBD |

The proposed mechanism by which this compound exerts its biological effects may involve:

- Electron Donation : The hexyloxy groups can donate electrons to neutralize free radicals.

- Membrane Interaction : The hydrophobic nature may allow it to integrate into lipid membranes, influencing membrane fluidity and permeability.

- Enzyme Inhibition : Similar compounds have been shown to inhibit certain enzymes involved in oxidative stress pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4'-Bis(hexyloxy)biphenyl, and what purification methods are recommended?

The synthesis typically involves alkylation of biphenyl precursors. For example, brominated intermediates (e.g., 4,4'-bis(bromomethyl)-2-(hexyloxy)biphenyl) can be prepared using PBr₃ in CCl₄ under controlled temperatures (0°C), followed by purification via column chromatography . Reaction conditions, such as solvent choice (dioxane for PCC-mediated oxidations) and stoichiometry, significantly impact yield. Post-synthesis purification using column chromatography or recrystallization is critical to isolate high-purity products (>97% GC) .

Q. How can standard spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and hexyloxy chain resonances (δ 0.8–1.8 ppm for CH₃ and CH₂ groups). Splitting patterns confirm substitution symmetry .

- IR : Stretching vibrations for C-O-C (1250–1050 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) validate ether and biphenyl linkages . Cross-referencing with elemental analysis ensures molecular formula accuracy (C₂₄H₃₄O₂).

Q. What are the critical physical properties (e.g., solubility, melting point) of this compound, and how do they influence experimental design?

The compound is hydrophobic, with limited water solubility, necessitating organic solvents (e.g., toluene, DCM) for reactions. Melting points for analogous biphenyl derivatives range from 60–100°C, requiring controlled heating during synthesis . Solubility in polar aprotic solvents (DMF, DMSO) facilitates derivatization reactions .

Q. What safety protocols are essential for handling this compound in the laboratory?

Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), it requires:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling dust/aerosols .

- Storage : Keep in sealed containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions .

- Solvent Selection : Non-polar solvents (toluene) reduce side reactions compared to polar solvents .

- Temperature Control : Stepwise heating (e.g., 90°C for 72 hours) enhances regioselectivity in multi-step syntheses .

Q. What structural factors govern the liquid crystalline behavior of this compound, and how can phase transitions be characterized?

The hexyloxy chains promote molecular flexibility, enabling nematic or smectic (SmA) phases. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to identify phase transitions (e.g., isotropic-to-nematic at ~120°C). Mixing with cyanobiphenyl analogs (e.g., 6OCB) alters phase behavior, as seen in binary systems .

Q. How do impurities in this compound affect its electronic properties in organic semiconductor applications?

Trace brominated byproducts (from incomplete alkylation) can act as charge traps, reducing carrier mobility. Purification via recrystallization or HPLC (>99.5% purity) minimizes this. UV-Vis and cyclic voltammetry assess optical bandgap (~3.2 eV) and HOMO-LUMO levels for device suitability .

Q. What strategies mitigate the acute toxicity risks of this compound in long-term experimental workflows?

- Substitution : Replace with less toxic analogs (e.g., hydrogenated derivatives) where possible .

- Engineering Controls : Closed-system reactors and automated handling reduce exposure .

- Toxicity Screening : In vitro assays (e.g., MTT) preemptively evaluate cellular toxicity .

Q. How can computational modeling (DFT, MD) predict the self-assembly behavior of this compound in thin films?

Density functional theory (DFT) calculates intermolecular interactions (van der Waals, π-π stacking), while molecular dynamics (MD) simulations model bulk phase behavior. Parameters like alkyl chain length and dipole alignment correlate with experimental POM/DSC data .

Q. Methodological Notes

- Data Contradictions : Discrepancies in reported melting points (e.g., 62–64°C vs. 100°C) may arise from polymorphic forms or purity levels. Always cross-validate with DSC .

- Spectral Interpretation : Overlapping NMR signals (e.g., aromatic vs. alkoxy protons) require deuterated solvents (CDCl₃) and 2D techniques (COSY, HSQC) for resolution .

Propiedades

IUPAC Name |

1-hexoxy-4-(4-hexoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPALUNJGWGOZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345415 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142450-58-6 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.